![molecular formula C14H13N3O4 B250590 Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)
Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate, also known as MPEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPEB is a pyrimidine derivative that belongs to the class of benzoates.
Wirkmechanismus
The mechanism of action of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate is not fully understood. However, it has been proposed that this compound acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in synaptic plasticity and is important for learning and memory. By blocking the NMDA receptor, this compound may protect neurons from excitotoxicity and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. Additionally, this compound has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate in lab experiments is its high potency. This compound has been found to be effective at low concentrations, making it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to administer in experiments and may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate. One area of interest is in the development of this compound analogs that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of research. Finally, research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential therapeutic applications in various fields of research. The synthesis of this compound involves the reaction between 2-aminopyrimidine and 4-(2-bromoethoxy)benzoic acid methyl ester. This compound has been found to have neuroprotective and anti-inflammatory properties and has been studied for its potential use in the treatment of neurological disorders and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate involves the reaction between 2-aminopyrimidine and 4-(2-bromoethoxy)benzoic acid methyl ester. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The resulting product is purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has been studied for its potential therapeutic applications in various fields of research. One of the major areas of interest is in the treatment of neurological disorders. This compound has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
This compound has also been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C14H13N3O4 |
|---|---|
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
methyl 4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]benzoate |
InChI |
InChI=1S/C14H13N3O4/c1-20-13(19)10-3-5-11(6-4-10)21-9-12(18)17-14-15-7-2-8-16-14/h2-8H,9H2,1H3,(H,15,16,17,18) |
InChI-Schlüssel |
ZVPGPIRCWCPONN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=NC=CC=N2 |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)
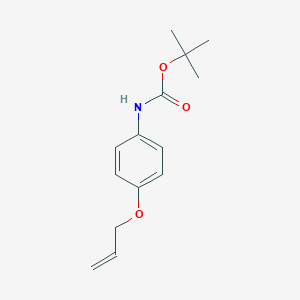
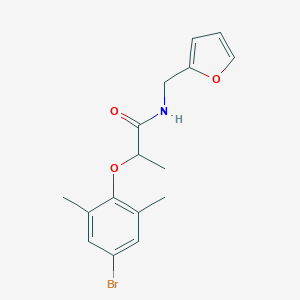
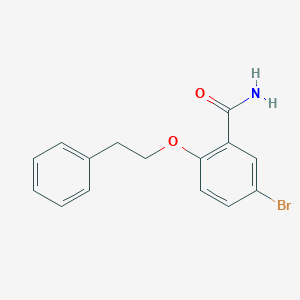
![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)
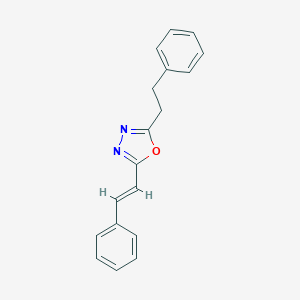
![2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B250519.png)
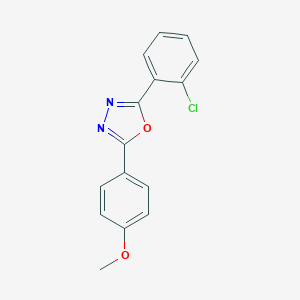
![1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B250526.png)
![4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
![2-[(ethylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B250533.png)
